Cas no 114872-80-9 ((R)-N-Acetyl-5-fluoro-trp-OMe)
(R)-N-Acetyl-5-fluoro-trp-OMe Chemical and Physical Properties
Names and Identifiers
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- (R)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate
- (R)-N-Acetyl-5-Fluoro-Trp-OMe
- N-Acetyl-5-fluoro-D-tryptophan methyl ester
- D-Tryptophan, N-acetyl-5-fluoro-, methyl ester
- LogP
- Methyl N-acetyl-5-fluoro-D-tryptophanate
- -Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)
- 4819AJ
- AX8174026
- METHYL (2R)-2-ACETAMIDO-3-(5-FLUORO-1H-INDOL-3-YL)PROPANOATE
- (R)-N-Acetyl-5-fluoro-trp-OMe
-
- MDL: MFCD12198868
- Inchi: 1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
- InChI Key: RSYLOHPJSHEYDP-CYBMUJFWSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CN2)C[C@H](C(=O)OC)NC(C)=O
Computed Properties
- Exact Mass: 277.09892
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 377
- XLogP3: 2.2
- Topological Polar Surface Area: 71.2
Experimental Properties
- PSA: 68.29
(R)-N-Acetyl-5-fluoro-trp-OMe Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A175923-10mg |
(R)-N-Acetyl-5-fluoro-trp-OMe |
114872-80-9 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A175923-50mg |
(R)-N-Acetyl-5-fluoro-trp-OMe |
114872-80-9 | 50mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A175923-100mg |
(R)-N-Acetyl-5-fluoro-trp-OMe |
114872-80-9 | 100mg |
$ 340.00 | 2022-06-08 | ||
| Chemenu | CM146399-1g |
(R)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate |
114872-80-9 | 95% | 1g |
$609 | 2021-06-09 | |
| abcr | AB526361-250 mg |
(R)-N-Acetyl-5-fluoro-Trp-OMe (Ac-D-Trp(5-F)-OMe); . |
114872-80-9 | 250mg |
€649.80 | 2023-06-14 | ||
| Chemenu | CM146399-1g |
(R)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate |
114872-80-9 | 95% | 1g |
$609 | 2023-11-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850430-250mg |
(R)-N-Acetyl-5-Fluoro-Trp-OMe |
114872-80-9 | 95% | 250mg |
¥1,770.30 | 2022-01-10 | |
| Alichem | A199010056-1g |
(R)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate |
114872-80-9 | 95% | 1g |
$556.50 | 2023-09-04 | |
| eNovation Chemicals LLC | D255944-0.25g |
(R)-N-Acetyl-5-Fluoro-Trp-OMe |
114872-80-9 | 97% | 0.25g |
$637 | 2023-08-31 | |
| eNovation Chemicals LLC | D781054-0.25g |
(R)-N-Acetyl-5-Fluoro-Trp-OMe |
114872-80-9 | 95% | 0.25g |
$260 | 2023-09-03 |
(R)-N-Acetyl-5-fluoro-trp-OMe Suppliers
(R)-N-Acetyl-5-fluoro-trp-OMe Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on (R)-N-Acetyl-5-fluoro-trp-OMe
Introduction to (R)-N-Acetyl-5-fluoro-trp-OMe (CAS No. 114872-80-9)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. One such compound, (R)-N-Acetyl-5-fluoro-trp-OMe, with the CAS number 114872-80-9, has garnered significant attention due to its unique structural properties and potential applications in drug design. This introduction delves into the compound's chemical characteristics, its significance in modern research, and its implications for future therapeutic interventions.
The molecular structure of (R)-N-Acetyl-5-fluoro-trp-OMe consists of a tryptophan derivative modified with an acetyl group at the N-terminal and a fluoro substituent at the 5-position. This configuration imparts distinct pharmacological properties that make it a valuable scaffold for developing novel bioactive molecules. The presence of the fluoro group, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity in drug candidates.
In recent years, there has been a surge in research focused on fluorinated amino acids and their derivatives due to their promising role in medicinal chemistry. Studies have demonstrated that fluorine atoms can modulate the electronic properties of molecules, leading to improved pharmacokinetic profiles. For instance, fluorinated tryptophan analogs have shown potential in inhibiting certain enzymes and receptors involved in cancer and inflammation pathways. The acetyl group further enhances the compound's solubility and bioavailability, making it an attractive candidate for further exploration.
The synthesis of (R)-N-Acetyl-5-fluoro-trp-OMe involves a multi-step process that requires precise control over stereochemistry to ensure the (R) configuration is maintained. Advanced synthetic methodologies, such as chiral resolution and asymmetric catalysis, are employed to achieve high enantiomeric purity. These techniques are crucial in medicinal chemistry, as the biological activity of enantiomers can differ significantly. The compound's synthesis also highlights the importance of robust analytical methods, such as HPLC and NMR spectroscopy, to confirm its structural integrity.
One of the most compelling aspects of (R)-N-Acetyl-5-fluoro-trp-OMe is its potential application in targeted drug therapy. Researchers have been exploring its use as a precursor for peptidomimetics, which are designed to mimic the bioactivity of natural peptides but with improved stability and efficacy. The fluoro group's ability to enhance binding interactions with biological targets makes this compound particularly suitable for designing small-molecule inhibitors. Furthermore, the acetyl modification can be tailored to influence receptor selectivity, allowing for more precise therapeutic outcomes.
Current research is also investigating the role of fluorinated tryptophan derivatives in modulating immune responses. Tryptophan metabolites have been implicated in various immunological processes, and fluorinated analogs may offer novel ways to modulate these pathways. For example, studies suggest that fluorinated tryptophan derivatives could be used to develop immunomodulatory agents for treating autoimmune diseases or enhancing vaccine efficacy. The acetyl group's presence may also contribute to improved bioavailability, ensuring that these agents reach their target sites effectively.
The development of new therapeutic agents often involves extensive computational modeling and virtual screening to identify promising candidates before experimental validation. In this context, (R)-N-Acetyl-5-fluoro-trp-OMe has been subjected to various computational studies to predict its interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to several protein receptors involved in cancer progression and inflammation. These findings provide a strong rationale for further experimental investigation into its potential as a lead compound for drug development.
Another area of interest is the use of fluorinated tryptophan derivatives in diagnostic imaging. Fluorine-18 labeled compounds are widely used in positron emission tomography (PET) scans due to their favorable properties in nuclear medicine. The structural features of (R)-N-Acetyl-5-fluoro-trp-OMe make it a candidate for radiolabeling with fluorine isotopes, potentially enabling non-invasive imaging of biological processes relevant to diseases such as cancer and neurodegenerative disorders. This application could significantly enhance our ability to monitor disease progression and treatment response.
The future prospects of (R)-N-Acetyl-5-fluoro-trp-OMe are vast and multifaceted. As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. The combination of fluorine chemistry and peptidomimetic design offers a rich ground for innovation in drug discovery. Furthermore, advancements in synthetic biology may enable more efficient production methods for this compound, reducing costs and facilitating broader access for research applications.
In conclusion, (R)-N-Acetyl-5-fluoro-trp-OMe (CAS No. 114872-80-9) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its role as a precursor for peptidomimetics, immunomodulatory agents, and diagnostic imaging probes underscores its versatility and importance in modern research. As scientists continue to explore its pharmacological potential, this compound is poised to contribute substantially to the development of new treatments for various diseases.
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